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Compound of Interest

2-Amino-6-
Compound Name:
pyridinecarboxaldehyde

Cat. No.: B1290439

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-aminopyridine-2-carbaldehyde, a
heterocyclic compound of interest in medicinal chemistry and drug development. This
document consolidates available data on its chemical properties, synthesis, and potential
biological activities, offering a valuable resource for researchers in the field.

Chemical Identity and Properties

6-Aminopyridine-2-carbaldehyde is a pyridine derivative featuring both an amino and a
carbaldehyde functional group. Its IUPAC name is 6-aminopyridine-2-carbaldehyde[1].

Table 1: Physicochemical Properties of 6-Aminopyridine-2-carbaldehyde
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Property Value Source

6-aminopyridine-2-

IUPAC Name [1]
carbaldehyde
2-Amino-6-

Synonyms pyridinecarboxaldehyde, 6- [1]

aminopicolinaldehyde

CAS Number 332884-35-2 [1]
Molecular Formula CeHsN20 [1]
Molecular Weight 122.12 g/mol [1]
Appearance Predicted: Solid N/A

. Predicted: Soluble in polar
Solubility ] N/A
organic solvents

Synthesis and Spectroscopic Characterization

While a specific, detailed experimental protocol for the synthesis of 6-aminopyridine-2-
carbaldehyde is not readily available in the reviewed literature, a plausible synthetic route can
be proposed based on methods for analogous compounds. One common approach involves
the oxidation of a corresponding methylpyridine. For instance, the synthesis of amino-
substituted pyridine-2-carboxaldehydes has been achieved through the oxidation of the
corresponding nitropicolines with selenium dioxide, followed by reduction of the nitro group[2].

Proposed Experimental Protocol for Synthesis

This proposed protocol is based on established methods for the synthesis of similar pyridine
aldehydes.

Step 1: Oxidation of 6-amino-2-methylpyridine (or a protected precursor)

A solution of 6-amino-2-methylpyridine (or a suitable N-protected derivative) in a solvent such
as dioxane or ethanol would be treated with an oxidizing agent like selenium dioxide (SeOz2).
The reaction mixture would be refluxed for several hours.
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Step 2: Work-up and Purification

After completion of the reaction (monitored by TLC), the mixture would be filtered to remove
selenium residues. The filtrate would be concentrated under reduced pressure. The crude
product would then be purified by column chromatography on silica gel using an appropriate
eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 6-aminopyridine-2-
carbaldehyde.

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 6-aminopyridine-2-carbaldehyde
based on typical values for the functional groups and data from structurally related compounds.

Table 2: Predicted Spectroscopic Data for 6-Aminopyridine-2-carbaldehyde

Technique Predicted Peaks/Shifts

Aldehyde proton (CHO): ~9.8-10.0 ppm
(singlet). Aromatic protons: Three signals in the
aromatic region (~6.5-8.0 ppm), likely showing

1H NMR coupling patterns consistent with a 1,2,6-
trisubstituted pyridine ring. Amino protons (NH2):
A broad singlet, chemical shift can vary

depending on solvent and concentration.

Carbonyl carbon (C=0): ~190-195 ppm.
13C NMR Aromatic carbons: Six signals in the aromatic

region (~110-160 ppm).

C=0 stretch (aldehyde): ~1700-1720 cm~*. N-H
stretch (amine): Two bands around 3300-3500

IR (Infrared) Spectroscopy cm~1, C-H stretch (aromatic): ~3000-3100 cm~1,
C=C and C=N stretches (aromatic ring): ~1400-
1600 cm~1.

Molecular ion peak (M*) at m/z = 122.
M Spect try (MS) Fragmentation may involve the loss of CO (m/z
ass Spectrometr
P Y = 94) and subsequent fragmentation of the

aminopyridine ring.
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Applications in Drug Development and Biological
Activity

Aminopyridine scaffolds are prevalent in many clinically approved drugs[3]. The presence of
both an amino and a carbaldehyde group in 6-aminopyridine-2-carbaldehyde makes it a
versatile building block for the synthesis of a wide range of derivatives, such as Schiff bases
and thiosemicarbazones, which are known to possess significant biological activities.

Potential as a Precursor for Bioactive Molecules

The carbaldehyde group can readily undergo condensation reactions with various primary
amines to form Schiff bases, while the amino group can be a site for further functionalization.
This allows for the creation of diverse chemical libraries for screening against various
therapeutic targets.

Antimicrobial and Antitumor Potential

While specific quantitative data for 6-aminopyridine-2-carbaldehyde is limited, studies on its
derivatives, particularly thiosemicarbazones, have shown promising antitumor and antimicrobial
activities. For instance, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), a
derivative of the isomeric 3-aminopyridine-2-carbaldehyde, is a potent ribonucleotide reductase
inhibitor with broad-spectrum antitumor activity[4][5].

Table 3: Biological Activity of Selected Aminopyridine Derivatives
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Cell
Compound Activity ) ) ICs0o/MIC Source
Line/Organism

3-Aminopyridine-

2-

carboxaldehyde Antitumor L1210 leukemia Not specified [2][6]
thiosemicarbazo

ne (Triapine)

6-methylpyridine-

ICs0: 3.32 uM
2- ] HCT116 (colon),
) Anticancer (HCT116), 3.60 [7]
carbaldehydethio DU145 (prostate)
] pM (DU145)

semicarbazone
Various 2-

] o ] ] S. aureus, B. MIC: 0.039
aminopyridine Antibacterial - [8]

o subtilis pg/mL
derivatives

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the thiosemicarbazone derivatives of aminopyridine-2-
carboxaldehydes is the inhibition of ribonucleotide reductase (RNR)[6][9]. RNR is a crucial
enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, an essential
step in DNA synthesis and repair[9].

Ribonucleotide Reductase Inhibition Pathway

Triapine and similar compounds are believed to act as iron chelators. They bind to the iron
cofactor in the R2 subunit of RNR, disrupting its function and preventing the generation of the
tyrosyl radical necessary for the enzyme's catalytic activity. This leads to the depletion of the
deoxyribonucleotide pool, inhibiting DNA synthesis and ultimately causing cell cycle arrest and
apoptosis in rapidly dividing cancer cells[9][10][11].

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/1433178/
https://pubmed.ncbi.nlm.nih.gov/7572354/
https://patents.google.com/patent/RU2198875C2/en
https://pmc.ncbi.nlm.nih.gov/articles/PMC4076039/
https://pubmed.ncbi.nlm.nih.gov/7572354/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3374975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3374975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3374975/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3292053/
https://www.researchgate.net/publication/51678527_Ribonucleotide_reductase_inhibition_by_metal_complexes_of_Triapine_3-aminopyridine-2-carboxaldehyde_thiosemicarbazone_A_combined_experimental_and_theoretical_study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

6-Aminopyridine-2-carbaldehyde
Derivative (e.g., Thiosemicarbazone)

Ribonucleotide Reductase
(R2 Subunit with Fe?*)

Targeted by

Cell Cycle Arrest
DNA Synthesis & Apoptosis

ooooooooo

Click to download full resolution via product page

Caption: Proposed mechanism of action for thiosemicarbazone derivatives of 6-aminopyridine-
2-carbaldehyde.

Experimental and Logical Workflows

The development of new therapeutic agents based on the 6-aminopyridine-2-carbaldehyde
scaffold would typically follow a structured workflow encompassing synthesis, characterization,
and biological evaluation.
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Caption: A logical workflow for the synthesis and biological evaluation of 6-aminopyridine-2-
carbaldehyde derivatives.

Conclusion

6-Aminopyridine-2-carbaldehyde represents a valuable scaffold for the development of novel
therapeutic agents. Its versatile chemical nature allows for the synthesis of a wide array of
derivatives with potential applications in oncology and infectious diseases. While further
research is needed to fully elucidate the biological activity and therapeutic potential of 6-
aminopyridine-2-carbaldehyde and its direct derivatives, the existing data on related
compounds strongly suggest that this is a promising area for future investigation in drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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